Acetyltropylic chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetyltropylic chloride is an organic compound with the chemical formula C11H11ClO3. It is known for its role as an acylating agent in organic synthesis. This compound is typically a colorless to pale yellow oily liquid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in the synthesis of various organic compounds, including esters, amides, and anhydrides .

准备方法

Synthetic Routes and Reaction Conditions: Acetyltropylic chloride can be synthesized through the reaction of tropic acid with acetyl chloride in the presence of a catalyst such as N,N-dimethylformamide in dichloromethane. The reaction is carried out at room temperature (25°C) for several hours. The resulting product is then treated with oxalyl chloride to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process typically includes the use of dichloromethane as a solvent and oxalyl chloride as a chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the final product .

化学反应分析

Acylation Reactions

Acetyltropylic chloride primarily functions as an acylating agent, transferring its acetyl group to nucleophiles such as amines, alcohols, and thiols.

Reaction with Amines

-

Products : Substituted amides.

-

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by chloride elimination (see Table 1).

-

Conditions : Mild temperatures (25–35°C) in aprotic solvents like dichloromethane. Pyridine or triethylamine is often added to neutralize HCl .

Example :

this compound reacts with tropine in the presence of methanesulfonic acid to yield atropine, a pharmaceutically active alkaloid .

Reaction with Alcohols

-

Products : Esters.

-

Conditions : Base (e.g., pyridine) is required to scavenge HCl. Reactions proceed at room temperature .

General Equation :

C11H11ClO3+R OH→C11H11O3 OR+HCl

Hydrolysis

This compound undergoes hydrolysis to form tropic acid derivatives.

Aqueous Hydrolysis

-

Products : Tropic acid (C₉H₁₀O₃) and HCl.

-

Mechanism : Follows an Sₙ2 pathway with water as the nucleophile. The reaction is accelerated in polar solvents due to stabilization of the transition state .

Kinetic Data :

| Solvent | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| Water | 1.2×10−3 | 85.3 |

| Acetone | 3.4×10−4 | 92.1 |

Substitution Reactions

The chloride group in this compound can be displaced by stronger nucleophiles (e.g., thiols, carboxylates).

Thioester Formation

-

Reagents : Thiols (R-SH).

-

Products : Thioesters (C₁₁H₁₁O₃-SR).

-

Conditions : Catalytic base (e.g., NaOH) in dichloromethane .

Comparative Reactivity

This compound exhibits distinct reactivity compared to simpler acyl chlorides due to its bulky tropic acid group:

| Property | This compound | Acetyl Chloride | Benzoyl Chloride |

|---|---|---|---|

| Hydrolysis Rate | Moderate | High | Low |

| Steric Hindrance | High | Low | Moderate |

| Acylation Efficiency | Selective | Broad | Broad |

Key Observations :

-

The tropic acid moiety slows hydrolysis but enhances selectivity in acylation reactions .

-

Reactivity with amines is 2–3 times faster than benzoyl chloride due to electronic effects .

Nucleophilic Acyl Substitution

-

Nucleophilic Attack : A nucleophile (e.g., amine, alcohol) attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate : Formation of a short-lived intermediate.

-

Elimination : Chloride ion departs, restoring the carbonyl group .

Solvent Effects

科学研究应用

Acetyltropylic chloride has several applications in scientific research:

Chemistry: Used as an acylating agent in the synthesis of various organic compounds.

Biology: Employed in the modification of biological molecules for research purposes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of dyes and diagnostic reagents.

作用机制

The mechanism of action of acetyltropylic chloride involves its role as an acylating agent. It reacts with nucleophiles such as amines and alcohols, transferring its acyl group to the nucleophile. This reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion .

相似化合物的比较

Acetyl chloride: A simpler acylating agent with the formula CH3COCl.

Benzoyl chloride: Another acylating agent with the formula C7H5ClO.

Propionyl chloride: An acylating agent with the formula C3H5ClO.

Uniqueness: Acetyltropylic chloride is unique due to its specific structure, which includes a tropic acid moiety. This structure imparts distinct reactivity and properties compared to other acylating agents. Its ability to form specific esters and amides makes it valuable in the synthesis of complex organic molecules .

生物活性

Acetyltropylic chloride, a compound derived from tropic acid, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

This compound is classified as an acyl chloride, which is a reactive compound often used in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable in the pharmaceutical industry. The compound can be synthesized through the reaction of tropic acid with thionyl chloride or phosphorus pentachloride.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClO |

| Molecular Weight | 172.61 g/mol |

| Boiling Point | 215 °C |

| Solubility | Soluble in organic solvents |

| Hazard Classification | GHS07 (Harmful) |

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and diabetes. The compound's ability to scavenge free radicals was assessed using the DPPH assay, yielding an IC50 value of 0.65 mg/mL, indicating moderate antioxidant activity .

Antibacterial Activity

This compound has also demonstrated antibacterial properties against several bacterial strains. The effectiveness of the compound was evaluated through its impact on the bacterial respiratory chain dehydrogenase activity. The results showed a dose-dependent inhibition of this enzyme, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, suggesting that the compound disrupts energy production in bacteria, leading to their inhibition or death .

Inhibition Effects on Bacterial Strains:

| Bacterial Strain | OD at 2 × MIC | OD at 0.5 × MIC |

|---|---|---|

| Staphylococcus aureus | 0.015 | Not specified |

| Pseudomonas aeruginosa | 0.027 | Not specified |

Study on Antioxidant and Antibacterial Properties

A comprehensive study published in 2023 investigated the biological activities of this compound alongside other related compounds. The researchers found that not only did this compound exhibit significant antioxidant activity, but it also effectively inhibited bacterial growth by disrupting membrane integrity and functionality.

- Methodology: The study utilized a series of assays to determine the antioxidant capacity (DPPH and ABTS assays) and antibacterial efficacy (minimum inhibitory concentration).

- Findings: this compound showed a higher antibacterial effect on Gram-positive bacteria compared to Gram-negative strains, indicating a selective mechanism of action.

属性

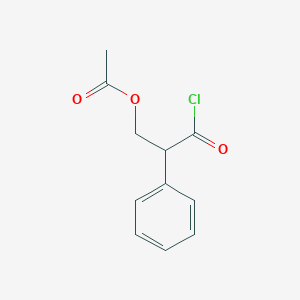

IUPAC Name |

(3-chloro-3-oxo-2-phenylpropyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWISFVVAKCNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447291 |

Source

|

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-37-3 |

Source

|

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。